molecular formula C9H3BrCl2OS B1273396 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride CAS No. 75212-27-0

6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride

Cat. No.: B1273396
CAS No.: 75212-27-0
M. Wt: 309.99 g/mol
InChI Key: LNZXWYBELLMGFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride typically involves the chlorination and bromination of benzothiophene derivatives. The process begins with the preparation of 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid, which is then converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination and bromination reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols or other reduced derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted benzothiophene derivatives.

    Reduction Products: Alcohols or other reduced forms of the compound.

    Oxidation Products: Sulfoxides or sulfones.

Scientific Research Applications

6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride involves its interaction with nucleophiles and electrophiles. The compound’s carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

  • 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid
  • 6-Bromo-3-chloro-1-benzothiophene-2-carbonitrile
  • 6-Bromo-3-chloro-1-benzothiophene-2-methanol

Comparison: 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which makes it a versatile intermediate in organic synthesis. In contrast, similar compounds like 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid and 6-Bromo-3-chloro-1-benzothiophene-2-carbonitrile have different functional groups, leading to variations in their reactivity and applications .

Properties

IUPAC Name

6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrCl2OS/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZXWYBELLMGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrCl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392668
Record name 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75212-27-0
Record name 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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